1-Cyclopropyl-8-ethoxy-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid 1-Cyclopropyl-8-ethoxy-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 143158-55-8
VCID: VC0041678
InChI: InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21)
SMILES: CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Molecular Formula: C15H13F2NO4
Molecular Weight: 309.26 g/mol

1-Cyclopropyl-8-ethoxy-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

CAS No.: 143158-55-8

Reference Standards

VCID: VC0041678

Molecular Formula: C15H13F2NO4

Molecular Weight: 309.26 g/mol

1-Cyclopropyl-8-ethoxy-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid - 143158-55-8

CAS No. 143158-55-8
Product Name 1-Cyclopropyl-8-ethoxy-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
Molecular Formula C15H13F2NO4
Molecular Weight 309.26 g/mol
IUPAC Name 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21)
Standard InChIKey OPQCGNDAHQOQPC-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Canonical SMILES CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
PubChem Compound 15284793
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator